2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVRDKNVIPWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-fluoroaniline in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or pyridine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid
2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
- Structure : Features a sulfamoyl group at position 5 but with chlorine and fluorine swapped at positions 2 and 4.
Functional Group Variants
2-Chloro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid
5-(Aminosulfonyl)-4-chloro-N-furfuryl-2-aminobenzoic acid (Furosemide)
- Structure: Retains the sulfamoyl and benzoic acid groups but substitutes the 4-fluorophenylamine with a furfurylamino group.
- Biological Activity : Furosemide is a potent diuretic, demonstrating how sulfamoyl positioning and aryl group selection dictate pharmacological activity .
Trifluoromethyl Derivatives
2-Chloro-5-(trifluoromethyl)benzoic acid
- Structure : Replaces the sulfamoyl-4-fluorophenyl group with a trifluoromethyl (-CF₃) substituent.
- Properties : The -CF₃ group enhances hydrophobicity (logP ~3.5) and metabolic stability, making it a common motif in agrochemicals .
Biological Activity
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique functional groups, which include a chloro group, a fluorophenyl moiety, and a sulfamoyl group. These features contribute to its reactivity and solubility, making it a candidate for various therapeutic applications.
- Molecular Formula : C14H11ClFNO4S
- Molecular Weight : Approximately 329.74 g/mol
- Functional Groups :
- Chloro group
- Sulfamoyl group
- Aromatic rings
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although the specific mechanisms are still under investigation.
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes or receptors, which could lead to various biological effects depending on the target.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with biological targets through binding interactions that alter enzyme activity or receptor function. This interaction is crucial for understanding its therapeutic potential.
Structure-Activity Relationship (SAR)
The compound serves as an important model in structure-activity relationship studies. By modifying its chemical structure, researchers can assess how different functional groups affect biological activity. This approach aids in the design of more potent derivatives and helps identify essential structural components responsible for specific biological effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of sulfonamide derivatives similar to this compound:
- Antimicrobial Studies : A study indicated that related compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was critical for this activity.
- Inhibition of VEGFR-2 : Another research highlighted the potential of fluorinated benzoic acid derivatives in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compounds with similar structures showed significant inhibition rates, suggesting that this compound could also exhibit similar properties .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Data Table: Biological Activities of Related Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
